![molecular formula C13H11N3O3S B2788812 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde CAS No. 663206-27-7](/img/structure/B2788812.png)
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde
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Overview
Description
The compound “4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline” is similar to the one you’re asking about . It has a molecular weight of 231.32 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline” is 1S/C12H13N3S/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
“4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline” has a melting point of 162-164°C .
Scientific Research Applications
Synthesis of Novel Acetates
The compound can be used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These acetates were synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials .
Herbicidal Activity
The synthesized acetates mentioned above have shown high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This suggests that the compound could be used in the development of new herbicides.
Synthesis of Enamoesters
The compound can also be used in the synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates . These enamoesters were synthesized by reacting methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine .
Antimicrobial Activity
The synthesized enamoesters have shown antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial agents.
Inhibition Efficacy
The compound has been studied for its inhibition efficacy, which was found to improve with the rise in concentration of the compound and decline with the rise in temperature .
Synthesis of Tetrazolyl Derivatives
The compound can be used in the synthesis of new tetrazolyl derivatives of pyrimidine containing various linker groups . The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-5-9(2)15-13(14-8)20-12-4-3-10(7-17)6-11(12)16(18)19/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGRXIXHGGPRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde |
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